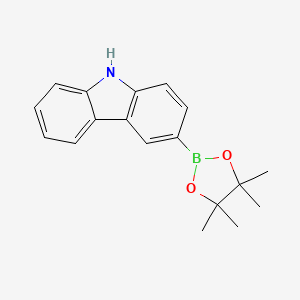

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Descripción

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS: 855738-89-5) is a carbazole derivative functionalized with a pinacol boronate ester group at the 3-position. Its molecular formula is C₁₈H₂₀BNO₂ (MW: 293.17 g/mol), and it is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing conjugated polymers or small molecules in organic photovoltaics (OPVs) and optoelectronics . The carbazole core provides a rigid, planar structure conducive to charge transport, while the boronate group enables efficient cross-coupling to aryl halides .

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVCVPGNHWNNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855738-89-5 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Lithiation and Borylation

This method involves the lithiation of a carbazole derivative followed by reaction with a boron reagent.

- Step 1: Lithiation of carbazole derivative (e.g., 3-bromocarbazole) using n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C to 20°C).

- Step 2: Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at room temperature under an inert atmosphere.

Yield: Typically high, but specific yields may vary based on conditions and starting materials.

Method 2: Suzuki-Miyaura Coupling

This method involves the coupling of a boron-containing reagent with a halogenated carbazole derivative using palladium catalysis.

- Step 1: Preparation of the boron reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Step 2: Suzuki-Miyaura coupling with a halogenated carbazole derivative (e.g., 3-bromocarbazole) using Pd(PPh3)4 as the catalyst in a solvent mixture like 1,4-dioxane and water.

Yield: Generally good, but can vary depending on the specific conditions and catalyst used.

Reaction Conditions and Yields

| Method | Reaction Conditions | Yield |

|---|---|---|

| Lithiation and Borylation | THF, -78°C to 20°C, inert atmosphere | High (dependent on specific conditions) |

| Suzuki-Miyaura Coupling | 1,4-Dioxane/H2O, Pd(PPh3)4, 100°C | Good (dependent on catalyst efficiency) |

Detailed Research Findings

Recent studies have emphasized the importance of controlling reaction conditions to achieve high yields and purity. For instance, the choice of solvent and catalyst in Suzuki-Miyaura coupling reactions significantly affects the outcome.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, dimethylformamide), elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Cross-Coupling Reactions: Formation of biaryl compounds.

Oxidation Reactions: Formation of carbazole derivatives with oxidized functional groups.

Substitution Reactions: Formation of substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 OLEDs (Organic Light Emitting Diodes)

One of the primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is in the development of organic light-emitting diodes (OLEDs). The compound exhibits excellent hole transport properties and strong fluorescence, making it suitable for use as an emissive layer or a hole transport layer in OLED devices. Studies have shown that incorporating carbazole derivatives can enhance the efficiency and stability of OLEDs significantly.

1.2 Organic Photovoltaics

In organic photovoltaics (OPVs), this compound serves as a donor material due to its ability to facilitate charge separation and transport. The incorporation of this compound into polymer blends has been shown to improve the power conversion efficiency of solar cells by optimizing the energy levels and enhancing light absorption.

Materials Science

2.1 Synthesis of Functional Polymers

The compound is also utilized in the synthesis of functional polymers through Suzuki coupling reactions. Its boronate ester functionality allows for the formation of various polymeric structures that can be tailored for specific applications such as sensors or catalysts. Research indicates that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability.

2.2 Nanocomposites

In materials science, this compound has been explored for the creation of nanocomposites. When combined with nanoparticles or other fillers, these composites demonstrate improved electrical conductivity and mechanical strength. This is particularly beneficial for applications in flexible electronics and advanced coatings.

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds derived from carbazole structures. The unique electronic properties of this compound may contribute to its effectiveness as a drug candidate against various cancer cell lines. Preliminary data suggest that it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

3.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. By modifying its structure to enhance solubility and bioavailability, researchers are developing novel formulations that can improve therapeutic outcomes for poorly soluble drugs.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The carbazole moiety can also interact with various molecular targets, influencing biological pathways and exhibiting pharmacological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

a. 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1219637-88-3)

- Structure : Boronate group at the 1-position of carbazole.

- Properties : Molecular weight 293.17 g/mol (identical to the 3-substituted isomer) but distinct electronic properties due to altered symmetry. The 1-position substitution may reduce steric hindrance in coupling reactions compared to the 3-position .

b. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- Structure : Boronate groups at both 3- and 6-positions, with a phenyl substituent at the 9-position.

- Properties : Enhanced conjugation and charge transport due to symmetrical substitution. The bis-boronate configuration allows for bidirectional coupling, making it a key intermediate for materials with electrogenerated chemiluminescence .

- Applications : Critical in synthesizing 9-phenylcarbazole derivatives for high-performance OPVs and light-emitting diodes (LEDs) .

c. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole (CAS: 1369369-44-7)

- Structure : A fused indolo-carbazole system with a boronate at the 2-position.

- Properties : Extended π-conjugation improves electron mobility. The fused ring system increases thermal stability, making it suitable for high-temperature processing in device fabrication .

- Applications : Explored in organic field-effect transistors (OFETs) and perovskite solar cells .

Functional Group Variations

a. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6)

- Structure: Phenolic boronate ester.

- Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the phenol group may reduce stability under basic conditions compared to carbazole derivatives .

- Applications : Intermediate for functionalized aromatics in pharmaceutical synthesis .

b. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole (CAS: 1073355-14-2)

Performance and Reactivity Comparison

Key Research Findings

Synthetic Efficiency : The 3-substituted carbazole is synthesized via direct borylation of carbazole precursors, while bis-substituted derivatives require multistep routes involving halogenation and Miyaura borylation .

Electronic Properties: Bis-boronate derivatives (e.g., 3,6-substituted) exhibit broader absorption spectra and lower bandgaps than mono-substituted analogs, enhancing their utility in light-harvesting applications .

Stability : Indolo-carbazole derivatives demonstrate superior thermal stability (decomposition >300°C) compared to simple carbazoles (~250°C), critical for device longevity .

Cost and Availability : The 3-substituted carbazole is commercially available at 95% purity (¥7,200/g), while bis-substituted and fused-ring variants are costlier due to complex synthesis (e.g., 9-phenyl-2-substituted carbazole: $424.62/g) .

Actividad Biológica

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a compound that has garnered attention in recent years due to its potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The molecular formula of this compound is , with a molecular weight of approximately 285.15 g/mol. The compound features a carbazole core functionalized with a dioxaborolane moiety that enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The dioxaborolane group is known for its ability to scavenge free radicals, which may contribute to the compound's protective effects against oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Interaction with Biological Targets : The presence of the carbazole structure allows for interactions with various biological targets including receptors and enzymes that are crucial for cancer therapy and other diseases.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 12 µM after 48 hours of treatment. This suggests significant cytotoxicity compared to control groups.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 12 | 48 hours |

| HeLa | 15 | 48 hours |

| A549 | 18 | 48 hours |

Mechanistic Studies

Mechanistic investigations have indicated that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometry analysis revealed an increase in Annexin V positive cells upon treatment with the compound.

Case Studies

A notable case study published in ACS Applied Materials & Interfaces examined the use of this compound in combination therapies for enhancing the efficacy of existing chemotherapeutic agents. The study found that co-administration with doxorubicin led to a synergistic effect in reducing tumor growth in xenograft models.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole?

The compound is typically synthesized via multi-step reactions starting from carbazole derivatives. Key steps include:

- Borylation : Reaction of carbazole with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane .

- Purification : Column chromatography with hexanes/ethyl acetate gradients or recrystallization from ethanol-water mixtures to achieve ≥99% purity .

- Yield optimization : Reflux times (6–18 hours) and stoichiometric ratios (1:1.2 carbazole:B₂pin₂) are critical for maximizing yields (~65–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm boronate ester integration (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protons at δ 1.0–1.3 ppm) and carbazole aromatic signals (δ 7.2–8.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 294.17 for C₁₈H₂₀BNO₂) .

- IR : Detect B-O stretches near 1350–1370 cm⁻¹ .

Q. How can researchers ensure purity and stability during storage?

- Purification : Use silica gel chromatography or recrystallization to remove unreacted boronates .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/H₂O mixtures (3:1) at 80–100°C .

- Base choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv) enhances transmetallation efficiency .

- Substrate scope : Compatible with aryl halides (Br, I) and triflates for synthesizing biaryls or conjugated polymers .

- Troubleshooting : Monitor for proto-deborylation (pH > 9) or homocoupling via GC-MS .

Q. How can crystallographic data resolve structural ambiguities in carbazole-boronate derivatives?

- Software : Use SHELXTL or Olex2 for structure solution and refinement .

- Data collection : High-resolution (≤0.8 Å) X-ray data at 100 K minimizes thermal motion artifacts .

- Validation : Check R-factor convergence (<0.05) and electron density maps for missing H atoms .

Q. What methodologies address discrepancies in spectroscopic or reactivity data?

- Controlled experiments : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to isolate variables .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts or reaction pathways to reconcile experimental data .

- Cross-validation : Use multiple techniques (e.g., XRD + NMR) to confirm stereochemistry in ambiguous cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.